N,N-diethylindoline-5-sulfonamide

Medicinal Chemistry Library Synthesis SAR Studies

Indoline-5-sulfonamide analogs are not interchangeable-N-alkyl substitution profoundly impacts pKa, logP, and H-bonding capacity, risking experimental reproducibility in lead optimization. N,N-Diethylindoline-5-sulfonamide (CAS 91908-29-1) eliminates this uncertainty: • Δ logP +1.1 vs. dimethyl analog-preferred starting point for CNS-targeted carbonic anhydrase inhibitor programs • Free indoline NH enables orthogonal acylation for fragment growing & library synthesis • 4 rotatable bonds vs. 2 in dimethyl fragment-probes larger conformational space in protein binding sites • Hydrolysis-resistant diethyl sulfonamide supports esterase-labile prodrug design

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 91908-29-1
Cat. No. B1623933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylindoline-5-sulfonamide
CAS91908-29-1
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2
InChIInChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3
InChIKeyLDAUEKPMNUEUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylindoline-5-sulfonamide – Building Block Overview


N,N-Diethylindoline-5-sulfonamide (CAS 91908-29-1) is a research-grade indoline-5-sulfonamide derivative where the sulfonamide nitrogen is substituted with two ethyl groups [1]. With a molecular formula of C₁₂H₁₈N₂O₂S, a molecular weight of 254.35 g/mol, and a free indoline NH, this compound serves as a versatile intermediate for the synthesis of diverse sulfonamide libraries, including carbonic anhydrase inhibitors and anticancer agents [2]. Its predicted pKa of 2.10 and logP of ~2.9 differentiate it from smaller N-alkyl analogs, influencing solubility profiles and reactivity in further derivatization reactions .

Free indoline NH enables late-stage N-acylation or N-alkylation for library synthesis.
Diethyl substitution provides higher lipophilicity and steric bulk compared to N-alkyl analogs.
Suitable for building sulfonamide-focused compound collections in lead optimization.

N,N-Diethylindoline-5-sulfonamide – N-Alkyl Chain Impact


Indoline-5-sulfonamide analogs are not interchangeable due to the significant impact of N-alkyl substitution on key molecular properties. The diethyl analog (91908-29-1) offers distinct steric and electronic characteristics compared to the dimethyl (99169-99-0) or unsubstituted (52206-06-1) variants [1][2]. As shown below, these differences manifest in predicted pKa, lipophilicity, and hydrogen-bonding capacity, which directly affect solubility, membrane permeability, and suitability for specific synthetic transformations—making generic substitution a risk to experimental reproducibility and lead optimization workflows .

Target
Substitute May Differ
N,N-Diethylindoline-5-sulfonamide (91908-29-1)
N,N-Dimethyl analog – lower lipophilicity and steric bulk may shift SAR and solubility.
Diethyl sulfonamide, pKa ~2.1
Unsubstituted or smaller N-alkyl variants – different ionization and H-bonding capacity can alter reactivity and extraction.
Free indoline NH present
N-Acylated or N-alkylated indoline derivatives – lack orthogonal diversification handle, limiting further elaboration.

N,N-Diethylindoline-5-sulfonamide – Differentiation from Analogs


Molecular Weight and Steric Bulk Comparison

N,N-Diethylindoline-5-sulfonamide (C₁₂H₁₈N₂O₂S, MW 254.35 g/mol) is ~12% heavier and possesses greater steric bulk than its dimethyl analog (C₁₀H₁₄N₂O₂S, MW 226.30 g/mol) [1][2]. The additional carbon atoms increase the molecular weight, the number of rotatable bonds (4 vs. 2), and the topological polar surface area (TPSA) (57.8 Ų vs. ~52 Ų) . This difference in size and flexibility is critical when the compound is used as a building block; the diethyl variant can introduce greater lipophilic bulk and conformational flexibility into the final molecule, potentially enhancing binding in hydrophobic enzyme pockets while modulating solubility [3].

MW & Steric Bulk
Data to verify
Target: 254.35 g/mol, 4 rot. bonds, TPSA 57.8 Ų vs. Dimethyl: 226.30 g/mol, 2 rot. bonds, ~52 Ų
Higher steric bulk and flexibility may influence hydrophobic pocket binding and solubility.
Computed properties; experimental confirmation recommended.
Medicinal Chemistry Library Synthesis SAR Studies

Ionization State and Solubility

The predicted pKa of the sulfonamide NH in N,N-diethylindoline-5-sulfonamide is 2.10 ± 0.20, while the indoline NH is significantly more basic (predicted >10) . In contrast, N,N-dimethylindoline-5-sulfonamide has a predicted sulfonamide pKa of 1.83 ± 0.20 . The slightly higher pKa (less acidic) of the diethyl analog is consistent with the electron-donating effect of the larger ethyl groups. This difference implies that the diethyl compound remains protonated at slightly lower pH, which can affect its solubility in acidic aqueous media and its reactivity in pH-sensitive coupling reactions such as sulfonamide alkylation or acylation [1].

pKa Shift
Data to verify
+0.27 units (diethyl vs. dimethyl)
Less acidic sulfonamide NH alters ionization at a given pH, impacting solubility and coupling efficiency.
Predicted values; wet-lab pKa determination advised.
Preformulation Bioconjugation Reaction Optimization

Lipophilicity and Membrane Permeability

N,N-Diethylindoline-5-sulfonamide displays a predicted logP of 2.90 (XLogP3) [1], while the dimethyl analog has a predicted logP of ~1.8 [2]. The ~1.1 log unit increase translates to roughly a 12-fold increase in partition coefficient, indicating significantly higher lipophilicity. In drug discovery, this difference can enhance passive membrane permeability but also reduce aqueous solubility, making the diethyl compound more suitable for targeting intracellular or CNS targets where higher logP is desired [3].

Lipophilicity
Data to verify
ΔlogP ≈ +1.1 (XLogP3 2.90 vs. ~1.8)
Higher lipophilicity guides selection for intracellular or CNS-target research models.
Computational estimate; confirm with shake-flask or chromatographic methods.
ADME Permeability Lead Optimization

Free Indoline NH: Derivatization Advantage

Unlike many 1-acylated indoline-5-sulfonamides reported as CA IX/XII inhibitors (e.g., compounds 4a‑u, Krymov et al., 2022), N,N-diethylindoline-5-sulfonamide retains a free indoline NH, allowing further chemoselective N-acylation or N-alkylation [1]. This orthogonal reactivity is lost in N-substituted analogs. The 1-acylated derivatives in the literature achieved K_I values as low as 132.8 nM against CA IX, but their indoline nitrogen was already occupied, whereas the diethyl building block provides a point for late-stage diversification to optimize potency and selectivity [1][2].

Free NH Handle
Reported
Orthogonal reactivity: free indoline NH vs. pre-substituted (acylated) analogs
Enables late-stage diversification for SAR exploration beyond pre-functionalized scaffolds.
Referenced from Krymov et al. 2022 synthetic routes; verify chemoselectivity in your system.
Diversity-Oriented Synthesis Carbonic Anhydrase Inhibitors Fragment-Based Drug Design

N,N-Diethylindoline-5-sulfonamide – Application Scenarios


CNS-Penetrant Carbonic Anhydrase Inhibitors

The elevated logP (Δ +1.1 vs. dimethyl analog) and greater steric bulk of the diethyl building block make it a preferred starting point for enhancing blood-brain barrier penetration in CNS-targeted carbonic anhydrase inhibitor programs. Its free indoline NH allows subsequent acylation to introduce additional potency groups, as demonstrated in the 132.8 nM CA IX inhibitors derived from indoline-5-sulfonamide scaffolds [1].

Late-Stage Diversification for FBDD

With a free indoline NH and a diethyl sulfonamide that is resistant to hydrolysis, this compound is ideal for fragment growing or library synthesis where orthogonal reactivity is paramount. The increased rotational flexibility (4 rotatable bonds) compared to the dimethyl fragment (2 rotatable bonds) can probe larger conformational space in protein binding sites [2].

Lipophilic Prodrugs and Bioconjugates

The lower acidity of the sulfonamide NH (pKa 2.10 vs. 1.83 for dimethyl) combined with high lipophilicity (logP 2.90) supports the design of esterase-labile prodrugs or lipid conjugates for improved oral absorption. This compound has been used as a key intermediate in patent literature for biologically active sulfonamides [3].

Application
Selection Property
Validation Focus
CNS-target carbonic anhydrase inhibitor studies
High lipophilicity and steric bulk
Blood-brain barrier penetration assay context
Fragment-based diversification
Free indoline NH and rotational flexibility
Orthogonal reactivity and conformational sampling
Lipophilic prodrug research
Lower sulfonamide acidity and high logP
Esterase-sensitive conjugate stability and absorption models
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